molecular formula C20H21N7O3 B2991540 3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one CAS No. 2320472-34-0

3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one

Cat. No. B2991540
CAS RN: 2320472-34-0
M. Wt: 407.434
InChI Key: DTXIKCNHTBHGTK-UHFFFAOYSA-N
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Description

Synthesis Analysis


Molecular Structure Analysis

The molecular structure of 3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one comprises interconnected rings and functional groups. The arrangement of atoms and bonds significantly influences its interactions with biological targets. Computational studies (in silico) have also explored its pharmacokinetics and molecular modeling .


Chemical Reactions Analysis

The compound’s reactivity and potential chemical transformations are essential for understanding its behavior. Researchers have investigated its reactions with various reagents and conditions. For instance, bromination of related compounds has led to the formation of novel derivatives .

Future Directions

: Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold. Topics in Current Chemistry, 380(10). Link

properties

IUPAC Name

3-[2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c1-14-21-22-17-7-8-18(23-27(14)17)24-9-4-10-25(12-11-24)19(28)13-26-15-5-2-3-6-16(15)30-20(26)29/h2-3,5-8H,4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXIKCNHTBHGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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